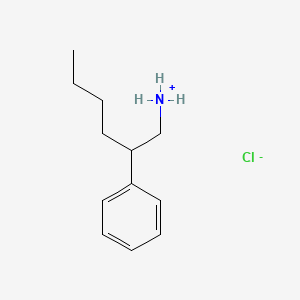

2-Phenylhexylamine hydrochloride

Description

Properties

CAS No. |

63765-92-4 |

|---|---|

Molecular Formula |

C12H20ClN |

Molecular Weight |

213.75 g/mol |

IUPAC Name |

2-phenylhexylazanium;chloride |

InChI |

InChI=1S/C12H19N.ClH/c1-2-3-7-12(10-13)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,13H2,1H3;1H |

InChI Key |

ROMSRIRQMRUQQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C[NH3+])C1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization

Strategies for the Synthesis of 2-Phenylhexylamine Hydrochloride

The preparation of 2-phenylhexylamine hydrochloride can be approached through several synthetic routes, primarily centered around the formation of the amine group and the construction of the carbon skeleton.

Multi-Step Synthesis Pathways

A common and versatile method for the synthesis of 2-phenylhexylamine is through the reductive amination of a corresponding ketone precursor, 1-phenyl-2-hexanone. This pathway is analogous to well-established methods for other α-alkyl-phenethylamines. The synthesis can be outlined in the following conceptual steps:

Synthesis of 1-Phenyl-2-hexanone: The ketone precursor can be synthesized through various classical organic reactions. One plausible route is the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). An alternative approach involves the reaction of a phenyl-containing organometallic reagent, like phenylmagnesium bromide, with hexanoyl chloride.

Reductive Amination: The synthesized 1-phenyl-2-hexanone can then undergo reductive amination to form the target amine. This one-pot reaction typically involves the treatment of the ketone with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Ni). The reaction proceeds via the in-situ formation of an imine intermediate, which is subsequently reduced to the amine.

Hydrochloride Salt Formation: The final step involves the conversion of the free base of 2-phenylhexylamine to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with hydrochloric acid (either as a gas or a solution in a solvent). The resulting salt precipitates out of the solution and can be isolated by filtration.

A representative reaction scheme is depicted below:

Note: The first step is an example of a known synthesis for a similar ketone, highlighting a potential route for the precursor of 2-phenylhexylamine. nih.gov

Stereoselective Synthetic Approaches and Chiral Resolution Techniques

2-Phenylhexylamine contains a chiral center at the carbon atom bearing the amino group and the phenyl group. Consequently, it exists as a pair of enantiomers, (R)-2-phenylhexylamine and (S)-2-phenylhexylamine. For many applications, it is crucial to work with a single enantiomer. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective Synthesis: Direct asymmetric synthesis of 2-phenylhexylamine can be challenging. One approach involves the use of chiral auxiliaries or chiral catalysts during the reductive amination step. For instance, a chiral amine can be used as the nitrogen source to form a diastereomeric imine intermediate, which can then be reduced with facial selectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched amine. Another advanced method is the use of imine reductases (IREDs), which are enzymes that can catalyze the stereoselective reduction of imines.

Chiral Resolution: A more common method for obtaining enantiomerically pure α-alkyl-phenethylamines is the resolution of the racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid.

The general procedure for chiral resolution involves:

Salt Formation: The racemic 2-phenylhexylamine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts often exhibit different solubilities in a given solvent. Through careful crystallization, one of the diastereomers can be selectively precipitated.

Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure free amine.

Hydrochloride Salt Formation: Finally, the pure enantiomer is converted to its hydrochloride salt as described previously.

The efficiency of the resolution process is highly dependent on the choice of the resolving agent and the crystallization solvent.

| Resolving Agent | Typical Solvent System | Outcome |

| (+)-Tartaric Acid | Methanol (B129727), Ethanol | Forms diastereomeric salts with differing solubilities. |

| (-)-Mandelic Acid | Isopropanol, Acetone | Can effectively resolve various phenethylamine (B48288) derivatives. |

| (1R)-(-)-10-Camphorsulfonic acid | Acetonitrile (B52724), Ethyl Acetate (B1210297) | Another common resolving agent for amines. |

Interactive Data Table: Chiral Resolution Agents for Amines (Note: This table represents common resolving agents for phenethylamines and is applicable to 2-phenylhexylamine.)

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical to maximize the yield and purity of 2-phenylhexylamine hydrochloride. Key parameters to consider during the reductive amination step include the choice of reducing agent, solvent, temperature, and pH.

Table: Optimization Parameters for Reductive Amination

| Parameter | Conditions and Considerations | Effect on Yield and Purity |

| Reducing Agent | NaBH(OAc)₃ is often preferred for its mildness and selectivity for imines over ketones. Catalytic hydrogenation can also be highly effective but may require higher pressures and temperatures. | The choice of reducing agent can significantly impact the reaction rate and the formation of byproducts. |

| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used solvents. | The solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics. |

| Temperature | Reactions are typically run at room temperature, although gentle heating may be required to drive the reaction to completion. | Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products. |

| pH | The reaction is often carried out under slightly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the reducing agent. | Proper pH control is crucial for efficient imine formation and subsequent reduction. |

| Amine Source | Ammonia (as ammonium (B1175870) acetate or in solution) or primary amines can be used. The concentration of the amine source can influence the reaction equilibrium. | An excess of the amine source is often used to drive the reaction towards the formation of the imine. |

Iterative optimization of these parameters, often using design of experiment (DoE) methodologies, can lead to a robust and high-yielding synthetic process.

Mechanistic Studies of Synthetic Transformations

The key synthetic transformation in the preparation of 2-phenylhexylamine is the reductive amination of 1-phenyl-2-hexanone. Mechanistic understanding of this reaction is essential for controlling its outcome.

The reaction proceeds in two main stages:

Imine Formation: The reaction is initiated by the nucleophilic attack of the amine (e.g., ammonia) on the carbonyl carbon of the ketone. This forms a hemiaminal intermediate. Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the neutral imine. The formation of the imine is a reversible process, and the removal of water can drive the equilibrium towards the product. mdma.chresearchgate.net

Imine Reduction: The formed imine is then reduced to the corresponding amine. The mechanism of reduction depends on the chosen reducing agent.

With Hydride Reagents (e.g., NaBH(OAc)₃): The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the imine C=N double bond. Subsequent workup with water protonates the resulting nitrogen anion to give the final amine. The selectivity of NaBH(OAc)₃ for the imine over the ketone is attributed to the reduced reactivity of the borohydride due to the electron-withdrawing acetate groups and the increased electrophilicity of the protonated iminium ion intermediate compared to the ketone. nih.govacs.org

With Catalytic Hydrogenation: The imine is adsorbed onto the surface of the metal catalyst along with hydrogen gas. The hydrogen atoms are then transferred to the C=N double bond in a stepwise or concerted manner, leading to the formation of the amine.

Understanding these mechanistic details allows for the rational selection of reaction conditions to favor the desired product and minimize side reactions, such as the reduction of the starting ketone or the formation of secondary and tertiary amines.

Derivatization for Research Probes and Analogues

To explore the biological and chemical properties of 2-phenylhexylamine, its derivatization is a valuable strategy. Modification of the molecule can be used to introduce reporter groups (e.g., fluorophores, radiolabels) for use as research probes or to create analogues with altered properties.

Modification of the Amino Group

The primary amino group of 2-phenylhexylamine is a versatile handle for various chemical modifications.

Acylation: The amine can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base to form amides. This can be used to introduce a wide variety of functional groups.

Alkylation: N-alkylation of the primary amine can be achieved through reaction with alkyl halides. This can be used to synthesize secondary or tertiary amines. Reductive amination with aldehydes or ketones can also be employed for controlled mono- or di-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride, tosyl chloride) yields sulfonamides. Dansyl derivatives are highly fluorescent and are commonly used for the sensitive detection and quantification of amines in biological and environmental samples.

Formation of Schiff Bases: The primary amine can react with aldehydes or ketones to form imines (Schiff bases). These can be stable compounds themselves or can be used as intermediates for further functionalization.

Table: Common Derivatization Reagents for Primary Amines

| Reagent Class | Example Reagent | Functional Group Introduced | Application |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide | Altering lipophilicity, creating prodrugs. |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide | Fluorescent labeling for detection and quantification. |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Thiourea | Fluorescent labeling for biological imaging. |

| Aldehydes | Formaldehyde, Glutaraldehyde | Imine (Schiff base) | Cross-linking, synthesis of N-alkylated derivatives. |

These derivatization strategies enable the synthesis of a diverse library of 2-phenylhexylamine analogues, which can be used as tools to investigate its mode of action in various systems and to develop new molecules with tailored properties. The choice of derivatizing reagent depends on the desired application, whether it is for enhancing detectability, modulating biological activity, or creating novel chemical entities for further research. sigmaaldrich.comnih.gov

Substitutions on the Phenyl Ring

Introducing substituents to the phenyl ring is a fundamental strategy in medicinal chemistry to alter a molecule's properties. nih.govnih.gov The synthesis of such derivatives of 2-phenylhexylamine can be achieved by employing appropriately substituted starting materials.

One of the most versatile methods for synthesizing phenethylamines is the reductive amination of a corresponding ketone or aldehyde. wikipedia.orglibretexts.org To synthesize a phenyl-substituted 2-phenylhexylamine, this process would begin with a substituted 1-phenyl-2-hexanone. For instance, the synthesis of a methoxy-substituted analog would start with 1-(4-methoxyphenyl)hexan-2-one. This ketone reacts with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. masterorganicchemistry.com This method is advantageous due to its high tolerance for various functional groups. organic-chemistry.orgnih.gov

Another established route involves the reduction of a substituted benzyl cyanide derivative . orgsyn.orgnih.govacs.org This pathway begins with a benzyl cyanide bearing the desired substituent(s) on the phenyl ring. The carbon atom adjacent to both the phenyl ring and the nitrile group (the α-carbon) is first alkylated. Reaction with a base strong enough to deprotonate the α-carbon generates a carbanion, which then acts as a nucleophile, reacting with an alkyl halide (e.g., 1-bromobutane) to introduce the butyl chain. researchgate.netgoogle.comresearchgate.net The resulting 2-phenylhexanenitrile is then reduced to the corresponding amine, 2-phenylhexylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney nickel. orgsyn.orgnih.gov

Table 1: Synthetic Precursors for Phenyl-Substituted 2-Phenylhexylamine Analogs

| Target Compound (hydrochloride salt) | Synthetic Pathway | Key Precursor 1 | Key Precursor 2 |

| 2-(4-Methoxyphenyl)hexylamine HCl | Reductive Amination | 1-(4-Methoxyphenyl)hexan-2-one | Ammonia (NH₃) |

| 2-(4-Chlorophenyl)hexylamine HCl | Nitrile Alkylation & Reduction | 4-Chlorobenzyl cyanide | 1-Bromobutane |

| 2-(3,4-Dichlorophenyl)hexylamine HCl | Reductive Amination | 1-(3,4-Dichlorophenyl)hexan-2-one | Ammonia (NH₃) |

| 2-(4-Methylphenyl)hexylamine HCl | Nitrile Alkylation & Reduction | 4-Methylbenzyl cyanide | 1-Bromobutane |

Elongation or Branching of the Alkyl Chain

Modifying the length and branching of the alkyl chain provides another avenue to fine-tune the molecule's characteristics. The synthesis of 2-phenylhexylamine itself is an example of chain elongation from a simpler two-carbon phenylethylamine scaffold.

As mentioned previously, the alkylation of benzyl cyanide is a direct method for constructing the required carbon skeleton. researchgate.netresearchgate.net By choosing different alkyl halides, a variety of chain lengths and branching patterns can be achieved. For example, using 1-bromo-3-methylbutane instead of 1-bromobutane would result in a branched alkyl chain. This versatility makes it a powerful tool for creating a library of analogs. google.comrsc.org

An alternative approach involves the ring-opening of a substituted oxirane . Starting with phenyloxirane (styrene oxide), a Grignard reagent, such as butylmagnesium bromide, can act as a nucleophile. researchgate.net The attack of the Grignard reagent on the less sterically hindered carbon of the oxirane ring, followed by an acidic workup, yields 1-phenylhexan-2-ol. This secondary alcohol can then be converted to the corresponding amine through various methods, such as a Mitsunobu reaction with a nitrogen source followed by deprotection, or by conversion to an alkyl halide and subsequent substitution with ammonia.

Table 2: Synthetic Strategies for Alkyl Chain Modification of Phenethylamines

| Target Compound (hydrochloride salt) | Synthetic Strategy | Phenyl-Containing Reagent | Alkylating/Chain-Extending Reagent |

| 2-Phenylpentylamine HCl | α-Alkylation of Nitrile | Benzyl cyanide | 1-Bromopropane |

| 2-Phenylhexylamine HCl | α-Alkylation of Nitrile | Benzyl cyanide | 1-Bromobutane |

| 2-Phenylheptylamine HCl | α-Alkylation of Nitrile | Benzyl cyanide | 1-Bromopentane |

| 2-Phenyl-4-methylpentylamine HCl | α-Alkylation of Nitrile | Benzyl cyanide | 1-Bromo-2-methylpropane |

| 2-Phenylhexylamine HCl | Oxirane Ring-Opening | Phenyloxirane | Butylmagnesium bromide |

Advanced Chemical Characterization

The structural elucidation of 2-phenylhexylamine hydrochloride and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for determining the carbon-hydrogen framework.

¹H NMR spectra provide information on the chemical environment of protons. For a 2-phenylhexylamine derivative, one would expect to see characteristic signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), the aliphatic protons of the hexyl chain, and the methine proton (CH) adjacent to the phenyl ring and the amino group.

¹³C NMR spectra reveal the number and type of carbon atoms. The spectrum for a 2-phenylhexylamine analog would show distinct signals for the aromatic carbons and the six carbons of the alkyl chain. nih.gov

Infrared (IR) Spectroscopy is used to identify key functional groups. The hydrochloride salt of a primary amine like 2-phenylhexylamine would exhibit characteristic N-H stretching bands, typically appearing as a broad absorption in the 2400-3200 cm⁻¹ region. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. nih.govchromatographytoday.comresearchgate.net

Table 3: Representative Spectroscopic and Crystallographic Data for Phenethylamine Analogs

| Technique | Compound Class | Observed Features | Reference |

| ¹H NMR | Substituted Phenethylamines | Aromatic protons (δ 7.0-7.5), Aliphatic protons (δ 0.8-3.5) | rsc.org |

| ¹³C NMR | Substituted Phenethylamines | Aromatic carbons (δ 125-140), Aliphatic carbons (δ 10-60) | nih.gov |

| FTIR | Phenethylamine Salts | Broad N-H stretch (2400-3200 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹) | nih.gov |

| X-ray Crystal | Phenethylamine Salts | N⁺—H···Cl⁻ hydrogen bonds, π-π stacking interactions, specific bond angles and lengths. | researchgate.net |

Preclinical Pharmacological and Biochemical Characterization

Receptor Binding and Ligand Profiling (in vitro)

The in vitro pharmacological profile of a compound provides crucial insights into its mechanism of action and potential therapeutic effects. For 2-Phenylhexylamine hydrochloride, a derivative of phenethylamine (B48288), its interactions with various G-protein coupled receptors (GPCRs) are of primary interest. The structural similarity to endogenous monoamines suggests that it likely interacts with adrenergic, dopamine (B1211576), serotonin (B10506), and trace amine-associated receptors.

Phenethylamine and its analogs are known to interact with a wide array of G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. nih.govnih.gov These interactions can be either as agonists, activating the receptor, or as antagonists, blocking the action of endogenous ligands. The specific interaction depends on the chemical structure of the phenethylamine derivative and the receptor subtype. The n-hexyl group in 2-Phenylhexylamine hydrochloride is expected to influence its lipophilicity and steric bulk, which in turn would affect its binding affinity and selectivity for different GPCRs compared to the parent compound, phenethylamine.

Phenethylamines are known to interact with both α- and β-adrenergic receptors. nih.govnih.gov These receptors are classified into several subtypes, including α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3. nih.govnih.gov The affinity for these subtypes can vary significantly based on the substitutions on the phenethylamine scaffold. For instance, many phenethylamine analogs act as agonists at multiple adrenergic receptor subtypes. nih.govbiomolther.org Chronic administration of phenethylamine has been shown to result in a decrease in the density of cortical β1- and β2-adrenoceptors in rats. nih.gov

Table 1: Illustrative Adrenergic Receptor Subtype Affinities for a Phenethylamine Analog

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| α1A | 150 | Agonist |

| α2A | 85 | Agonist |

| β1 | 250 | Partial Agonist |

| β2 | 180 | Agonist |

Note: The data in this table is illustrative and based on general findings for phenethylamine analogs, not specific experimental values for 2-Phenylhexylamine hydrochloride.

Phenethylamine is a well-established agonist at the trace amine-associated receptor 1 (TAAR1). mdpi.com TAAR1 is a GPCR that modulates monoaminergic neurotransmission. mdpi.com The activation of TAAR1 by phenethylamines can influence the activity of dopamine and serotonin systems. nih.gov Given that 2-Phenylhexylamine hydrochloride is a structural analog of phenethylamine, it is highly likely to exhibit activity at TAAR1. The potency and efficacy at this receptor would be influenced by the hexyl chain.

Table 2: Illustrative TAAR1 Binding and Functional Data for a Phenethylamine Analog

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| TAAR1 | 50 | 120 (Agonist) |

Note: The data in this table is illustrative and based on general findings for phenethylamine analogs, not specific experimental values for 2-Phenylhexylamine hydrochloride.

The phenethylamine structure is the backbone of dopamine, a critical neurotransmitter. Consequently, many phenethylamine derivatives interact with dopamine receptors. nih.gov Studies on the parent compound, phenethylamine, have shown that its chronic administration can lead to a decrease in the density of D1-like dopamine receptors in the rat striatum, while not affecting D2-like receptors. nih.gov The interaction of 2-Phenylhexylamine hydrochloride with D1 and D2 receptor subtypes would be a key aspect of its pharmacological profile.

Table 3: Illustrative Dopamine Receptor Subtype Affinities for a Phenethylamine Analog

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| D1 | >1000 | Weak Partial Agonist |

| D2 | 800 | Weak Antagonist |

Note: The data in this table is illustrative and based on general findings for phenethylamine analogs, not specific experimental values for 2-Phenylhexylamine hydrochloride.

The serotonin system is another major target for phenethylamine compounds. biomolther.orgnih.gov The 5-HT2A receptor, in particular, is a well-known target for many psychoactive phenethylamines. biomolther.orgnih.gov The affinity and activity at different 5-HT receptor subtypes are highly dependent on the substitution pattern on the phenethylamine molecule. For instance, N-benzyl substitution on phenethylamines has been shown to dramatically increase affinity and potency at 5-HT2A receptors. nih.gov

Table 4: Illustrative Serotonin Receptor Subtype Affinities for a Phenethylamine Analog

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| 5-HT1A | 500 | Weak Partial Agonist |

| 5-HT2A | 95 | Agonist |

| 5-HT2C | 350 | Agonist |

Note: The data in this table is illustrative and based on general findings for phenethylamine analogs, not specific experimental values for 2-Phenylhexylamine hydrochloride.

Competitive binding assays are a standard in vitro method used to determine the affinity of a test compound for a specific receptor. nih.gov In these assays, the test compound competes with a radiolabeled ligand known to bind to the target receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50 value), the binding affinity (Ki) can be calculated. Such assays would be essential to quantitatively determine the selectivity profile of 2-Phenylhexylamine hydrochloride across the various receptor subtypes mentioned above. While specific data for 2-Phenylhexylamine hydrochloride is not available, the general principles of these assays underpin the characterization of all phenethylamine derivatives. nih.gov

Enzyme Interaction and Metabolism Studies (in vitro, non-human)

The metabolic fate and enzyme interaction profile of a compound are critical to understanding its pharmacological activity. For phenethylamine derivatives, key enzyme families of interest include Monoamine Oxidases and Cytochrome P450 enzymes.

Monoamine Oxidase (MAO-A, MAO-B) Substrate/Inhibition Kinetics

Monoamine oxidases (MAO) are crucial enzymes responsible for the degradation of monoamine neurotransmitters and various xenobiotics. nih.gov They exist in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. nih.gov Structurally related compounds to 2-Phenylhexylamine hydrochloride, such as the endogenous trace amine β-phenylethylamine (PEA), are known substrates for MAO, with a particular preference for MAO-B. nih.govelsevierpure.com The rapid metabolism by MAO-B is a primary reason for the short-lived effects of PEA when administered alone. researchgate.net Inhibition of MAO-B has been shown to significantly enhance and prolong the effects of PEA. researchgate.net

However, a detailed investigation into the specific substrate or inhibitory kinetics of 2-Phenylhexylamine hydrochloride with MAO-A and MAO-B isoforms has not been reported in the available scientific literature. Therefore, no quantitative data, such as Km (Michaelis constant) or Ki (inhibition constant), for 2-Phenylhexylamine hydrochloride itself can be provided.

Table 1: MAO-A and MAO-B Interaction Data for 2-Phenylhexylamine hydrochloride

| Parameter | MAO-A | MAO-B |

|---|---|---|

| Substrate Affinity (Km) | Data not available | Data not available |

| Inhibition Constant (Ki) | Data not available | Data not available |

Cytochrome P450 (CYP) Isoform Metabolism Profiling in Isolated Systems

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of drug metabolism, facilitating the biotransformation of a vast array of substances. nih.govsciencescholar.us Identifying which CYP isoforms are involved in a compound's metabolism is essential for predicting potential drug-drug interactions and understanding its pharmacokinetic profile. sciencescholar.us Common isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govsciencescholar.us The metabolism of arylamines and related compounds often involves N-hydroxylation, a reaction frequently catalyzed by CYP1A2, though other isoforms can also contribute. nih.gov

For closely related phenethylamines, metabolism is known to proceed through various pathways, including hydroxylation and N-acetylation, with enzymes like CYP2D6 and CYP3A4 being implicated. researchgate.net Despite the general understanding of phenethylamine metabolism, specific studies profiling the metabolism of 2-Phenylhexylamine hydrochloride by isolated human or animal CYP isoforms have not been published. Consequently, there is no specific data identifying the metabolic pathways or the primary CYP enzymes responsible for its breakdown.

Interaction with Other Relevant Metabolic Enzymes

Beyond MAO and CYP enzymes, other metabolic enzymes can play a role in the biotransformation of xenobiotics. However, searches of scientific literature and databases reveal no published in vitro studies investigating the interaction of 2-Phenylhexylamine hydrochloride with other relevant metabolic enzymes, such as Flavin-containing monooxygenases (FMOs), esterases, or Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

Cellular and Subcellular Mechanism of Action Research

The pharmacological effects of many phenethylamine compounds are mediated through their interaction with neurotransmitter systems at the cellular level.

Modulation of Neurotransmitter Release and Uptake Mechanisms (e.g., dopamine, norepinephrine (B1679862), serotonin transporters)

The primary mechanism of action for many psychostimulant phenethylamines involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. biomolther.org Compounds can act as inhibitors of these transporters, increasing the synaptic concentration of neurotransmitters, or as substrates, leading to transporter-mediated reverse transport (efflux). nih.govnih.gov

For example, β-phenylethylamine and amphetamine are known to be substrates for DAT, causing an increase in extracellular dopamine levels. nih.govwikipedia.org The ability of various phenethylamine derivatives to inhibit dopamine reuptake has been studied, revealing structure-activity relationships that determine their potency at the dopamine transporter. biomolther.orgbiomolther.org

Despite the extensive research on other phenethylamines, specific in vitro studies quantifying the activity of 2-Phenylhexylamine hydrochloride at DAT, NET, and SERT are not available in the peer-reviewed literature. Therefore, its potential to act as a releaser or reuptake inhibitor of dopamine, norepinephrine, or serotonin remains uncharacterized.

Table 2: Neurotransmitter Transporter Interaction Data for 2-Phenylhexylamine hydrochloride

| Transporter | Reuptake Inhibition (IC50) | Release (EC50) |

|---|---|---|

| Dopamine (DAT) | Data not available | Data not available |

| Norepinephrine (NET) | Data not available | Data not available |

Intracellular Signaling Pathway Activation and Deactivation

The interaction of a compound with a membrane-bound target, such as a transporter or receptor, often initiates a cascade of intracellular signaling events. For instance, the binding of some phenethylamines to Trace Amine-Associated Receptor 1 (TAAR1) can lead to the activation of protein kinase A (PKA) and protein kinase C (PKC), which in turn can phosphorylate the dopamine transporter, altering its function. wikipedia.org

Currently, there are no published studies that have investigated the effects of 2-Phenylhexylamine hydrochloride on any specific intracellular signaling pathways. Research has not yet explored whether this compound can activate or deactivate key signaling molecules or pathways downstream of potential interactions with cellular targets.

Investigation of Vesicular Monoamine Transporter (VMAT) Interactions

The vesicular monoamine transporter (VMAT) is a critical protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles. This process is essential for the subsequent release of these neurotransmitters into the synapse. Compounds that interact with VMAT can significantly alter monoaminergic neurotransmission and have profound effects on the central nervous system.

While direct studies on the interaction of 2-Phenylhexylamine hydrochloride with VMAT are not extensively documented in publicly available literature, the pharmacology of structurally related phenylethylamines provides a basis for anticipated interactions. For instance, trace amines like phenylethylamine (PEA) have been shown to have an affinity for VMAT2 that is comparable to that of endogenous neurotransmitters like dopamine and norepinephrine. This suggests that 2-Phenylhexylamine, as a derivative of PEA, could also act as a substrate or inhibitor of VMAT2.

An interaction with VMAT2 could lead to a displacement of vesicular monoamines, resulting in an increase in their cytoplasmic concentration and potentially leading to non-exocytotic release through monoamine transporters operating in reverse. This mechanism is a known characteristic of some psychostimulant drugs.

Table 1: Hypothetical VMAT2 Interaction Profile for 2-Phenylhexylamine Hydrochloride

| Parameter | Expected Interaction | Rationale |

| Binding Affinity (Ki) | To be determined | Based on affinity of related phenylethylamines for VMAT2. |

| Substrate Activity | Potential Substrate | Analogy to other trace amines that are transported by VMAT2. |

| Inhibition of Uptake | Potential Inhibitor | Competitive inhibition with endogenous monoamines is possible. |

Note: This table is illustrative and based on the pharmacology of related compounds. Specific experimental data for 2-Phenylhexylamine hydrochloride is required for confirmation.

Electrophysiological Characterization in Isolated Cell Lines

Electrophysiological studies on isolated cell lines are crucial for determining the effects of a compound on ion channels and membrane potential, which are fundamental to cellular function, particularly in excitable tissues like neurons and cardiac muscle. Phenylalkylamines, as a class, are well-known for their effects on various ion channels, most notably L-type calcium channels.

A study on the related compound, 2-phenylethylamine (PEA), showed that it could produce electroencephalogram (EEG) alerting and reduce visual evoked responses, indicating an influence on neuronal excitability. To fully characterize 2-Phenylhexylamine hydrochloride, patch-clamp studies on various cell lines (e.g., HEK-293 cells expressing specific ion channels, or neuronal and cardiac cell lines) would be necessary.

Table 2: Potential Electrophysiological Assays for 2-Phenylhexylamine Hydrochloride

| Assay Type | Cell Line | Target Ion Channels | Potential Endpoints |

| Whole-Cell Patch Clamp | HEK-293 expressing hERG | Kv11.1 (hERG) | IC50 for channel block, effects on channel kinetics. |

| Whole-Cell Patch Clamp | Primary cortical neurons | Voltage-gated Na+, Ca2+, K+ channels | Alterations in action potential firing, changes in ionic currents. |

| Whole-Cell Patch Clamp | Cardiomyocyte cell line (e.g., AC16) | L-type Ca2+, Na+, K+ channels | Effects on action potential duration and morphology. |

Functional Assays in Preclinical Models (in vitro / ex vivo)

Tissue Bath Studies for Organ System Responses (e.g., smooth muscle contraction, cardiac function in isolated tissues)

Tissue bath studies are a cornerstone of in vitro pharmacology, allowing for the assessment of a compound's effect on the contractility of isolated tissues, such as vascular smooth muscle or cardiac muscle preparations. These assays provide valuable information about a compound's potential effects on blood pressure and heart function.

While no specific tissue bath data for 2-Phenylhexylamine hydrochloride has been published, the methodology for such studies is well-established. For example, the effect on vascular smooth muscle can be assessed by mounting arterial rings (e.g., from rat aorta) in a tissue bath and measuring changes in isometric tension in response to the compound. A contractile response might suggest agonist activity at receptors such as adrenergic receptors, while a relaxation of pre-contracted tissue could indicate antagonist activity or a direct relaxant effect.

In isolated cardiac tissue preparations, such as a Langendorff-perfused heart or isolated atria, the effects on heart rate (chronotropy), force of contraction (inotropy), and rate of relaxation (lusitropy) can be quantified.

Table 3: Illustrative Data from a Hypothetical Tissue Bath Study on Rat Aorta

| Concentration of 2-Phenylhexylamine HCl | Change in Contractile Force (% of KCl max) |

| 1 nM | To be determined |

| 10 nM | To be determined |

| 100 nM | To be determined |

| 1 µM | To be determined |

| 10 µM | To be determined |

Note: This table represents the type of data that would be generated from such an experiment. Actual values for 2-Phenylhexylamine hydrochloride are not available.

Synaptosomal Uptake and Release Assays

Synaptosomes are isolated nerve terminals that are used to study the processes of neurotransmitter uptake and release. These assays are critical for understanding how a compound might interfere with synaptic transmission. For a compound like 2-Phenylhexylamine hydrochloride, which is structurally related to known monoamine transporter substrates, these assays are particularly relevant.

Synaptosomal preparations from different brain regions (e.g., striatum for dopamine, hippocampus for serotonin) can be used to measure the uptake of radiolabeled neurotransmitters in the presence of the test compound. Inhibition of uptake would suggest that the compound is acting as a blocker or substrate for the respective monoamine transporter.

Release assays, often conducted using a superfusion system, can determine if the compound can induce the release of pre-loaded radiolabeled neurotransmitters from the synaptosomes. This would be indicative of a releasing

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. This method is crucial for understanding the fundamental molecular recognition processes.

Prediction of Binding Modes and Affinities with Target Proteins

In the absence of specific studies on 2-Phenylhexylamine hydrochloride, we can look at the general principles derived from research on related phenethylamines. For instance, studies on phenethylamine (B48288) derivatives often focus on their interactions with monoamine transporters and receptors, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and various serotonin (5-HT) receptor subtypes. nih.govmdpi.com A hypothetical docking study of 2-Phenylhexylamine hydrochloride would likely investigate its binding pose within the active sites of these proteins. Key interactions would be expected between the amine group of the ligand and acidic residues like aspartate or glutamate (B1630785) in the receptor, as well as hydrophobic interactions involving the phenyl and hexyl groups. The binding affinity, often expressed as a binding energy or Ki value, would be calculated to quantify the strength of this interaction.

Analysis of Conformational Dynamics and Bioactive Conformations

The flexibility of the hexyl chain in 2-Phenylhexylamine hydrochloride means it can adopt numerous conformations. Understanding which of these conformations is the "bioactive" one—the shape it adopts when binding to its target—is critical. plos.org Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule both in solution and within the receptor's binding pocket. These simulations would reveal the most stable conformations and the energetic barriers between them, providing a dynamic picture of the binding process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Correlation of Molecular Descriptors with Biological Activity

To build a QSAR model for a series of 2-Phenylhexylamine analogs, a dataset of compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) would be required. Various molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., partial charges). Statistical methods like multiple linear regression or partial least squares would then be used to find a mathematical equation that correlates these descriptors with the observed activity.

Predictive Modeling for Novel Analogues

A validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogues of 2-Phenylhexylamine. mdpi.com By calculating the molecular descriptors for a designed compound, its activity can be estimated using the QSAR equation. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Pharmacophore Modeling for Receptor Ligand Design

A pharmacophore model is a 3D arrangement of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response.

Structure-based pharmacophore models can be developed from the crystal structure of a target protein with a bound ligand. nih.gov For 2-Phenylhexylamine hydrochloride, if a co-crystal structure with a target like a G protein-coupled receptor (GPCR) were available, the key interaction points could be identified and used to define a pharmacophore. This model would then serve as a 3D query for searching virtual databases to identify new and structurally diverse molecules that fit the pharmacophore and are therefore likely to be active at that receptor. This approach is instrumental in scaffold hopping, where the core chemical structure is changed while retaining the key biological activity.

Comparative SAR Analysis with Shorter-Chain Phenylalkylamines and Other Amines

The structure-activity relationship (SAR) of 2-phenylhexylamine, an α-butyl substituted phenethylamine, is best understood through a comparative analysis with its shorter-chain analogs and other related amines. The length and bulk of the α-alkyl substituent are critical determinants of the compound's interaction with biological targets, primarily the monoamine transporters.

Research into the SAR of phenethylamines reveals that modifications to the ethylamine (B1201723) side chain significantly influence pharmacological activity. nih.gov The introduction of an alkyl group at the alpha (α) carbon, the carbon adjacent to the amino group, has been a key area of investigation. While an α-methyl group, as seen in amphetamine, can enhance potency, further elongation of this alkyl chain tends to alter the activity profile. researchgate.net

Studies focusing on the dopamine transporter (DAT) have demonstrated how increasing the length of the α-alkyl group impacts inhibitory activity. biomolther.org A progressive increase in the chain length from methyl (amphetamine) to ethyl and propyl generally corresponds to a decrease in potency for dopamine reuptake inhibition. biomolther.org This trend suggests that the α-butyl group of 2-phenylhexylamine would likely result in significantly lower potency at the dopamine transporter compared to amphetamine. The larger alkyl group may introduce steric hindrance within the transporter's binding site, impeding an optimal conformational fit. nih.gov

The binding pocket of monoamine transporters, while able to accommodate the phenethylamine scaffold, is sensitive to the size of substituents. nih.gov The addition of even a single methyl group to the α-carbon is tolerated, but greater bulk often leads to a sharp reduction in potency. nih.gov For instance, the introduction of two methyl groups at the α-position, as in phentermine, markedly decreases activity compared to amphetamine. nih.gov This highlights the steric constraints of the binding site, suggesting that the substantially larger α-butyl group of 2-phenylhexylamine would face similar or greater challenges in binding effectively to these transporters.

The inhibitory effects of various phenethylamine derivatives on dopamine reuptake illustrate these structure-activity relationships. The following table includes data for compounds with varying substitutions, providing a basis for comparison.

Table 1: Inhibitory Activity of Selected Phenethylamine Derivatives on Dopamine Reuptake Data sourced from studies on human dopamine transporter (hDAT) inhibition. biomolther.org Note: A lower IC50 value indicates higher potency.

| Compound | Core Structure | Substitutions | IC50 (µM) for DA Reuptake Inhibition |

|---|---|---|---|

| Phenethylamine | Arylalkylamine | Unsubstituted | 3.81 |

| Amphetamine (α-methylphenethylamine) | Arylalkylamine | α-methyl | 0.32 |

| α-Ethylphenethylamine | Arylalkylamine | α-ethyl | 1.31 |

| α-Propylphenethylamine | Arylalkylamine | α-propyl | 4.01 |

| Phentermine (α,α-dimethylphenethylamine) | Arylalkylamine | α,α-dimethyl | >10 |

| N-Methylamphetamine | Arylalkylamine | α-methyl, N-methyl | 0.14 |

| Cathinone | 2-(alkyl amino)-1-arylalkan-1-one | β-keto | 0.21 |

| Methcathinone | 2-(alkyl amino)-1-arylalkan-1-one | β-keto, N-methyl | 0.28 |

This comparative analysis indicates that the pharmacological profile of 2-phenylhexylamine is defined by its α-butyl substitution. This structural feature likely reduces its potency as a monoamine reuptake inhibitor relative to shorter-chain phenethylamines like amphetamine, due to increased steric bulk and a less favorable interaction with the transporter binding sites.

Advanced Analytical Methodologies for Research Samples

Development of High-Sensitivity Chromatographic Methods

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the sensitive and selective analysis of novel psychoactive substances (NPS), including 2-Phenylhexylamine hydrochloride. cfsre.orgoup.comspectroscopyonline.com These methods allow for the separation of the analyte from complex matrices and its subsequent identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of phenethylamines in complex biological matrices such as cell lysates and tissue homogenates. chromatographyonline.comnih.govfda.gov.twnih.gov This method offers high sensitivity and specificity, making it suitable for quantifying low concentrations of analytes. nih.govrug.nl

The general workflow involves sample preparation, often by protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.govnih.gov A reversed-phase C18 or phenyl-hexyl column is commonly used for separation, with a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure adequate separation and resolution. fda.gov.twnih.govfda.gov.tw Detection is achieved using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. fda.gov.twnih.gov The selection of appropriate quantifier and qualifier transitions is crucial for positive identification. nih.gov

Method validation according to international guidelines is essential to ensure the reliability of the results, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govnih.gov For many phenethylamine (B48288) derivatives, LC-MS/MS methods can achieve LOQs in the low ng/mL range. nih.govnih.gov The development of these methods is critical for studying the pharmacokinetics and metabolism of compounds like 2-Phenylhexylamine hydrochloride in preclinical research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) is another key analytical tool for the identification and quantification of phenethylamines. nih.govkoreascience.kr However, due to the polar nature and low volatility of many primary amines, derivatization is often necessary to improve their chromatographic behavior and thermal stability. iu.edulibretexts.org

Common derivatization strategies include acylation, silylation, and alkylation. libretexts.orgresearchgate.net Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens on the amine group with more stable functional groups. iu.edu This process increases the volatility and improves the peak shape of the analyte during GC analysis. iu.edunih.gov For instance, the analysis of some phenethylamine analogs has been successfully performed after derivatization with TFAA. maps.org

The choice of derivatizing reagent is critical and can influence the sensitivity and stability of the resulting derivative. nih.govnih.govsigmaaldrich.com The GC separation is typically performed on a nonpolar or medium-polarity capillary column, such as one coated with 50% phenyl - 50% methyl polysiloxane. chromatographytoday.com Electron impact (EI) ionization is commonly used in the mass spectrometer, and the resulting fragmentation patterns can be used for structural elucidation and identification by comparison with mass spectral libraries. iu.educhromatographytoday.com While underivatized phenethylamines can sometimes be analyzed by GC-MS, they often suffer from poor peak shape. iu.edu

Capillary Electrophoresis and Microfluidic Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged species like protonated amines. It has been successfully applied to the separation of various phenethylamine analogues, including chiral separations to distinguish between enantiomers. researchgate.netnih.gov The separation in CE is based on the differential migration of analytes in an electric field. The use of background electrolytes containing chiral selectors, such as cyclodextrins, allows for the resolution of enantiomers. researchgate.netnih.gov The addition of organic solvents to the background electrolyte can also significantly influence the separation of phenethylamines. nih.gov

Microfluidic devices, or "lab-on-a-chip" technology, are emerging as powerful platforms for the analysis of amino compounds. nih.govacs.org These devices offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput analysis. mdpi.comresearchgate.net Microfluidic systems can integrate various analytical steps, such as sample pretreatment, derivatization, separation, and detection, onto a single chip. nih.gov Detection methods commonly used with microfluidic devices include fluorescence and mass spectrometry. nih.gov While still a developing area, microfluidics holds promise for the rapid and efficient analysis of research samples containing 2-Phenylhexylamine hydrochloride.

Spectroscopic Detection and Characterization in Research Settings (e.g., UV-Vis, Fluorescence, IR)

Spectroscopic techniques provide valuable information for the characterization of 2-Phenylhexylamine hydrochloride.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. For a primary amine hydrochloride like 2-Phenylhexylamine hydrochloride, characteristic broad and intense N-H stretching bands are expected in the region of 3200 to 2800 cm⁻¹. researchgate.netspectroscopyonline.com Asymmetric and symmetric NH₃⁺ bending vibrations typically appear between 1625 and 1500 cm⁻¹. spectroscopyonline.com The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com The presence of these characteristic bands can help confirm the identity of the compound.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of 2-Phenylhexylamine hydrochloride is expected to show absorption bands related to the phenyl group. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the aromatic ring.

Fluorescence Spectroscopy: While 2-Phenylhexylamine itself is not expected to be strongly fluorescent, derivatization with a fluorescent tag could enable highly sensitive detection. Fluorescence-based assays are particularly useful in high-throughput screening applications. nih.gov

Assay Development for High-Throughput Screening in Drug Discovery Research

High-throughput screening (HTS) is a crucial component of modern drug discovery, allowing for the rapid evaluation of large compound libraries for their interaction with a specific biological target. clinicallab.com For compounds like 2-Phenylhexylamine hydrochloride, which may interact with monoamine transporters, developing robust HTS assays is essential for identifying potential lead compounds. nih.gov

Fluorescence-based assays are a popular choice for HTS due to their sensitivity, speed, and amenability to automation. nih.govnih.govrutgers.edu These assays can be designed to measure the inhibition of neurotransmitter uptake by transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govmoleculardevices.com One common approach involves using a fluorescent substrate that mimics the natural neurotransmitter. nih.gov Inhibition of the transporter by a test compound results in a decrease in the intracellular fluorescence signal.

Imaging-based high-content screening (HCS) is another powerful HTS technique that combines automated fluorescence microscopy with quantitative image analysis. youtube.com HCS can provide more detailed information about the effects of a compound on cellular morphology and protein localization.

The development of these assays requires careful optimization of various parameters, including the choice of cell line (often overexpressing the target transporter), the concentration of the fluorescent substrate, and the incubation time. frontiersin.org The goal is to develop a reliable and reproducible assay with a good signal-to-background ratio that can be used to screen large numbers of compounds efficiently. clinicallab.comfrontiersin.org

Mechanistic Research in Animal Models Non Clinical, Focusing on Basic Science

Receptor Occupancy Studies in Animal Brain Regions

Receptor occupancy studies are vital for determining the specific brain proteins a compound interacts with. These studies typically involve the use of radiolabeled ligands that bind to specific receptors. By introducing the compound of interest, researchers can measure the displacement of the radioligand and thereby determine the compound's affinity for that receptor.

No direct receptor occupancy studies for 2-Phenylhexylamine hydrochloride have been reported in the available scientific literature. However, research on the parent compound, 2-phenylethylamine (PEA), has identified specific binding sites in the rat brain. nih.gov While PEA is known to interact with various receptors, its primary mechanism is thought to be through the trace amine-associated receptor 1 (TAAR1), where it acts as an agonist. wikipedia.org It is hypothesized that 2-Phenylhexylamine hydrochloride may exhibit a similar affinity for TAAR1, as well as potentially interacting with monoamine transporters due to its structural resemblance to other phenethylamines. nih.govbiomolther.org Further in vitro and in vivo binding studies are required to elucidate the precise receptor binding profile of 2-Phenylhexylamine hydrochloride.

Neurotransmitter Dynamics and Modulation in Vivo (e.g., microdialysis)

In vivo microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. nih.govresearchgate.net This provides a real-time window into the neurochemical changes induced by a compound.

There are currently no published microdialysis studies that have investigated the effects of 2-Phenylhexylamine hydrochloride on neurotransmitter dynamics. Drawing parallels from research on PEA, it is plausible that 2-Phenylhexylamine hydrochloride could modulate catecholaminergic and serotonergic systems. Studies on PEA have demonstrated its ability to increase the release of dopamine (B1211576) and norepinephrine (B1679862). biomolther.org This effect is thought to be mediated, in part, by its interaction with the vesicular monoamine transporter 2 (VMAT2) and by promoting the reverse transport of monoamines through their respective transporters. wikipedia.org A hypothetical microdialysis study on 2-Phenylhexylamine hydrochloride would likely focus on its impact on dopamine and norepinephrine levels in brain regions associated with reward and executive function, such as the nucleus accumbens and prefrontal cortex. nih.gov

Behavioral Phenotyping Relevant to Fundamental Neurobiology (e.g., locomotor activity, exploratory behavior in rodents, not human clinical endpoints)

Behavioral phenotyping in rodents is a crucial step in characterizing the in vivo effects of a compound on the central nervous system. mdpi.com Locomotor activity and exploratory behavior are fundamental readouts that can indicate a compound's stimulant or depressant properties.

Direct studies on the behavioral pharmacology of 2-Phenylhexylamine hydrochloride are absent from the scientific literature. However, extensive research on 2-phenylethylamine (PEA) provides a basis for predicting its potential effects. PEA has been shown to increase locomotor activity in rodents, an effect that is characteristic of psychostimulants. nih.goven-journal.orgnih.gov This hyperactivity is believed to be linked to the release of dopamine and norepinephrine. nih.gov Studies have also shown that repeated administration of PEA can lead to behavioral sensitization, a phenomenon where the locomotor-activating effects of the compound become more pronounced with subsequent administrations. en-journal.org It is reasonable to hypothesize that 2-Phenylhexylamine hydrochloride, given its structural similarity to PEA, may also induce an increase in locomotor and exploratory behaviors in rodents.

Investigation of Receptor Downregulation/Upregulation Following Chronic Administration

Chronic administration of a psychoactive compound can lead to neuroadaptive changes, including the downregulation (decrease) or upregulation (increase) of receptor densities. These changes can underlie the development of tolerance and dependence.

No studies have specifically examined the effects of chronic 2-Phenylhexylamine hydrochloride administration on receptor densities. However, research on the chronic administration of 2-phenylethylamine (PEA) has demonstrated significant neuroadaptations. One study found that chronic administration of PEA, particularly in combination with a monoamine oxidase inhibitor, led to a downregulation of β-adrenergic and dopamine D1-like receptors in the rat brain. nih.govnih.gov This suggests that a sustained increase in the synaptic availability of catecholamines, induced by PEA, can trigger compensatory mechanisms that reduce the number of available receptors. These findings for PEA suggest a potential for similar receptor adaptations following chronic exposure to 2-Phenylhexylamine hydrochloride.

Table of Effects of Chronic 2-Phenylethylamine Administration on Receptor Densities in Rat Brain

| Brain Region | Receptor Subtype | Change in Density |

| Cerebral Cortex | β1-adrenoceptors | ↓ |

| Cerebral Cortex | β2-adrenoceptors | No change (PEA alone), ↓ (PEA + deprenyl) |

| Cerebellum | β-adrenoceptors | No change |

| Striatum | D1-like dopamine receptors | ↓ |

| Striatum | D2-like dopamine receptors | No change |

Data derived from studies on 2-phenylethylamine. nih.govnih.gov This table is intended to be illustrative of potential effects and is not based on direct studies of 2-Phenylhexylamine hydrochloride.

Potential Applications As a Research Tool

Development as a Ligand for Receptor Characterization

There is no available scientific literature detailing the development or use of 2-Phenylhexylamine hydrochloride as a ligand for receptor characterization. No studies presenting binding affinity data (such as Kᵢ or IC₅₀ values) for this specific compound at any known biological receptor were identified.

Use as a Pharmacological Probe for Signaling Pathways

Information regarding the use of 2-Phenylhexylamine hydrochloride as a pharmacological probe to investigate signaling pathways is absent from published research. Consequently, its mechanism of action and effects on intracellular signaling cascades remain uncharacterized.

Application in Radioligand Binding Assays

No evidence suggests that a radiolabeled form of 2-Phenylhexylamine hydrochloride has been synthesized or utilized in radioligand binding assays. Such assays are crucial for determining receptor density (Bₘₐₓ) and affinity (Kₐ), but no such data exists for this compound.

Reference Standard for Analytical and Synthetic Studies

While 2-Phenylhexylamine hydrochloride is listed in some chemical supplier catalogs, there are no published studies that describe its use as a reference standard for analytical method development or as a benchmark in synthetic chemistry research. A single entry in a toxicity database provides a lethal dose value in mice but offers no further pharmacological details. drugfuture.com

Future Research Directions and Interdisciplinary Opportunities

Exploration of Interactions with Novel Biological Targets

The 2-phenethylamine scaffold is a well-established pharmacophore known to interact with a wide array of biological targets. mdpi.com Future research on 2-Phenylhexylamine hydrochloride should systematically explore its binding affinity and functional activity at various receptors, transporters, and enzymes. The primary amine and the phenyl group are core features of many psychoactive and physiologically active compounds. mdpi.com The hexyl chain introduces significant lipophilicity compared to shorter-chain analogs like phenethylamine (B48288), which could influence its pharmacokinetic profile and target interactions.

Initial screening efforts could focus on targets known to be modulated by phenethylamine derivatives. These include, but are not limited to, monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters), trace amine-associated receptors (TAARs), and adrenergic receptors. mdpi.com Furthermore, given the structural diversity of phenethylamine ligands, exploring less common targets for this class, such as certain subtypes of serotonin (5-HT) receptors or even opioid receptors, could yield novel findings. nih.gov Photoaffinity labeling, a technique used to identify protein targets of drugs in vivo, could be adapted using a modified 2-Phenylhexylamine probe to uncover entirely new binding partners in complex biological systems.

Table 1: Potential Biological Targets for 2-Phenylhexylamine Hydrochloride Screening

| Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Monoamine Transporters | DAT, NET, SERT | Core targets for the phenethylamine class; activity is highly probable. |

| Trace Amine-Associated Receptors | TAAR1, TAAR4 | Phenethylamines are endogenous ligands for these receptors. |

| Adrenergic Receptors | α1, α2, β-subtypes | Common targets for phenethylamine derivatives, influencing physiological responses. mdpi.com |

| Serotonin (5-HT) Receptors | 5-HT2A, 5-HT2C | Certain N-substituted phenethylamines show high affinity for these receptors. mdpi.com |

| Opioid Receptors | μ (MOP), κ (KOP), δ (DOP) | Structural analogs of phenethylamines have been explored for opioid receptor activity. nih.gov |

Integration with Systems Biology and Omics Approaches

To develop a comprehensive understanding of the biological effects of 2-Phenylhexylamine hydrochloride, its study should not be limited to single-target interactions. A systems biology approach, integrating various "omics" technologies, would provide a holistic view of its impact on cellular and organismal networks. This interdisciplinary field combines quantitative molecular measurements with mathematical modeling to unravel the complexity of living systems.

Upon identifying primary cellular targets, subsequent omics studies could elucidate the downstream consequences of target modulation. For example, transcriptomics (analyzing the full range of RNA transcripts) could reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. Metabolomics could then uncover shifts in metabolic pathways, providing a functional readout of the compound's cellular impact. Integrating these multi-omics datasets would be crucial for building predictive models of the compound's activity and for identifying potential biomarkers of its effects.

Table 2: Application of Omics Technologies in the Study of 2-Phenylhexylamine Hydrochloride

| Omics Technology | Biological Information Yielded | Potential Research Questions |

|---|---|---|

| Transcriptomics | Changes in gene expression profiles. | Which genes are up- or down-regulated following exposure? |

| Proteomics | Alterations in protein abundance and modifications. | How does the compound affect protein signaling cascades? |

| Metabolomics | Shifts in endogenous metabolite concentrations. | Which metabolic pathways are most significantly perturbed? |

| Lipidomics | Changes in the cellular lipid profile. | Does the compound influence membrane composition or lipid signaling? |

Role in Understanding Endogenous Trace Amine Systems

Endogenous trace amines, such as β-phenylethylamine and tyramine, are naturally occurring molecules in the mammalian nervous system. wikipedia.org Despite being present at concentrations much lower than classical neurotransmitters, they are synthesized at comparable rates and have a rapid turnover, suggesting important neuromodulatory functions. wikipedia.org These functions are primarily mediated through the trace amine-associated receptor 1 (TAAR1).

2-Phenylhexylamine, as an exogenous structural analog of endogenous trace amines, could serve as a valuable pharmacological tool to probe the function of the trace amine system. By studying how it interacts with TAAR1 and how it might compete with or mimic endogenous trace amines, researchers could gain deeper insights into the physiological and pathological roles of this system. Future studies could investigate whether 2-Phenylhexylamine hydrochloride acts as an agonist, antagonist, or allosteric modulator at TAAR1 and how this interaction influences the activity of classical monoamine systems, such as the dopamine (B1211576) and serotonin pathways.

Potential as a Scaffold for Rational Drug Design (pre-discovery stage)

The 2-phenethylamine structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological targets. mdpi.com Rational drug design often begins with such a scaffold, modifying it to enhance potency, selectivity, and pharmacokinetic properties for a specific target. researchgate.net

The 2-Phenylhexylamine structure offers several points for chemical modification. The phenyl ring can be substituted with various functional groups to alter electronic properties and create new interactions with a target's binding pocket. The hexyl chain's length and conformation could be modified to optimize lipophilicity and target engagement. Finally, the primary amine could be derivatized to a secondary or tertiary amine or incorporated into a heterocyclic system, drastically changing the molecule's pharmacological profile. By systematically synthesizing and evaluating analogs, the 2-Phenylhexylamine scaffold could be optimized for a desired biological activity, leading to the discovery of novel chemical probes or therapeutic lead compounds.

Advanced Stereochemical Investigations and Their Biological Relevance

The carbon atom to which the phenyl group is attached in 2-Phenylhexylamine is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Phenylhexylamine and (S)-2-Phenylhexylamine. It is a fundamental principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic fates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.